molecular formula C17H13ClN4O2S B6491724 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1326875-74-4

6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6491724
CAS No.: 1326875-74-4
M. Wt: 372.8 g/mol
InChI Key: SEYWVHXTDWFDNP-UHFFFAOYSA-N
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Description

The compound 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole ring. The ethyl and methyl groups at positions 3 and 5, respectively, contribute to steric and electronic modulation, influencing both synthetic accessibility and bioactivity .

Properties

IUPAC Name

6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c1-3-22-8-19-16-12(17(22)23)9(2)13(25-16)15-20-14(21-24-15)10-4-6-11(18)7-5-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYWVHXTDWFDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C(=C(S2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of the target compound, a comparative analysis with structurally analogous molecules is provided below. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Molecular Comparison of Selected Thieno[2,3-d]pyrimidin-4-one Derivatives

Compound Name Oxadiazole Substituent R-Group on Thienopyrimidinone Molecular Weight Key Biological Activity
Target Compound: 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 4-chlorophenyl 3-ethyl, 5-methyl 340.36 (calc.) TRPA1 inhibition (potential)
5-Methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one 3-methylphenyl 3-(2-phenylethyl), 5-methyl 429.49 (calc.) Not reported
6-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 4-methoxyphenyl 5-methyl 340.36 Fluorescence applications
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one 2-chlorophenyl 3-(3,4-difluorobenzyl), 5-methyl 456.88 Anticancer (hypothesized)

Structural and Electronic Modifications

  • The chloro group also increases lipophilicity, favoring blood-brain barrier penetration . The 2-chlorophenyl substituent in introduces steric hindrance, which may reduce off-target interactions compared to para-substituted analogs.
  • Thienopyrimidinone Modifications: The 3-ethyl group in the target compound offers a balance between steric bulk and metabolic stability, whereas the 3-(2-phenylethyl) group in may reduce solubility due to increased hydrophobicity. The 3,4-difluorobenzyl group in enhances metabolic stability via fluorine’s electron-withdrawing effects, a common strategy in drug design .

Pharmacokinetic Considerations

  • The 4-methoxyphenyl analog () has a lower molecular weight (340.36) and may exhibit superior solubility compared to bulkier derivatives.
  • The 3-(2-phenylethyl) group () could prolong metabolic clearance due to increased hydrophobicity, a trade-off between bioavailability and half-life .

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